3-(5-Bromo-1H-benzoimidazol-2-yl)-phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(6-bromo-1H-benzimidazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-9-4-5-11-12(7-9)17-13(16-11)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFIZLLHBUFQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 5 Bromo 1h Benzoimidazol 2 Yl Phenylamine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scholarsresearchlibrary.com For 3-(5-Bromo-1H-benzoimidazol-2-yl)-phenylamine, the analysis reveals key bonds that can be strategically disconnected to devise a plausible synthetic route.
The most logical and common disconnection point is the carbon-carbon bond between the C2 position of the benzimidazole (B57391) ring and the phenylamine ring. This disconnection simplifies the molecule into two key synthons: a substituted o-phenylenediamine (B120857) and a substituted benzaldehyde (B42025) derivative. This approach aligns with the well-established Phillips condensation method for benzimidazole synthesis. scholarsresearchlibrary.com
This primary disconnection leads to two crucial precursor molecules, which are generally more accessible than the target molecule itself. The forward reaction, a cyclocondensation, would then form the desired benzimidazole ring system with the correct substituents in a single, efficient step.
Following the disconnection strategy, the synthesis of the benzimidazole core of this compound requires two primary types of precursors:
A substituted o-phenylenediamine: To incorporate the bromo-substituent at the 5-position of the benzimidazole ring, the logical starting material is 4-Bromo-1,2-benzenediamine . This precursor ensures that the bromine atom is regioselectively placed without the need for a separate, and potentially less selective, bromination step on the benzimidazole core. chemicalbook.com
A substituted aryl aldehyde: To introduce the 3-aminophenyl group at the 2-position, the corresponding aldehyde, 3-Aminobenzaldehyde , is the ideal reaction partner. The aldehyde's carbonyl group will react with the two amino groups of the diamine to form the imidazole (B134444) ring.
An alternative, though less direct, set of starting materials could involve 4-bromo-1,2-benzenediamine and 3-nitrobenzaldehyde . This route would necessitate a subsequent reduction step to convert the nitro group to the desired amine functionality on the phenyl ring after the benzimidazole core has been formed.
Optimized Synthetic Routes and Reaction Mechanisms
Building upon the retrosynthetic analysis, the forward synthesis can be optimized using modern chemical methods to ensure high yields and purity. The formation of the benzimidazole core and the introduction of the required substituents are the key transformations.
The condensation reaction between an o-phenylenediamine and an aldehyde is one of the most efficient and straightforward methods for synthesizing 2-substituted benzimidazoles. semanticscholar.orgnih.gov In the case of this compound, the reaction involves the condensation of 4-bromo-1,2-benzenediamine with 3-aminobenzaldehyde.
The general mechanism proceeds via the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde's carbonyl group. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is an aromatization, typically through the loss of a water molecule, to yield the stable benzimidazole ring.
Numerous catalysts have been developed to facilitate this transformation under mild conditions, improving yields and reducing reaction times. researchgate.nettandfonline.com
Table 1: Catalytic Systems for Benzimidazole Synthesis via Cyclocondensation
| Catalyst/Reagent | Solvent | Conditions | Advantages |
| ZnO-NPs | Ball-milling | Solvent-free | High efficiency, simple purification, recyclable catalyst. semanticscholar.org |
| Phosphoric Acid | Methanol | 50 °C | Mild conditions, excellent yields, simple workup. nih.gov |
| Co(II) complex | Not specified | Mild | Good to excellent yields for dehydrogenative coupling. rsc.org |
| Na2S2O4 | H2O; DMF | Microwave | Rapid reaction, good yields. researchgate.net |
| None | Water | 100 °C | Green chemistry approach, excellent yields, easy isolation. tandfonline.com |
While cyclocondensation is the most direct route, advanced methodologies involving cross-coupling reactions offer alternative pathways. These routes typically involve forming the 5-bromobenzimidazole core first and then attaching the 3-aminophenyl group.
One such strategy is the Suzuki-Miyaura coupling . This would involve synthesizing 5-bromo-2-chloro-1H-benzimidazole and coupling it with (3-aminophenyl)boronic acid in the presence of a palladium catalyst.
Another advanced method is Cross-Dehydrogenative Coupling (CDC) . This highly atom-economical reaction could potentially couple 5-bromo-1H-benzimidazole directly with aniline (B41778). nih.gov However, controlling the regioselectivity to achieve substitution at the 3-position of the aniline ring would be a significant challenge.
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Reaction | Precursors | Pros | Cons |
| Direct Condensation | Phillips Cyclocondensation | 4-bromo-1,2-benzenediamine, 3-aminobenzaldehyde | High convergence, atom economy, fewer steps. | Precursors may be specialized. |
| Cross-Coupling | Suzuki-Miyaura Coupling | 5-bromo-2-chloro-1H-benzimidazole, (3-aminophenyl)boronic acid | Modular, allows for late-stage diversification. | Longer route, requires pre-functionalization. nih.gov |
The placement of the bromine atom at the 5-position of the benzimidazole ring is critical. There are two primary strategies to achieve this regioselectivity:
Use of a Pre-brominated Precursor: The most effective and widely used strategy is to start with a precursor that already contains the bromine atom at the desired position. As outlined in the retrosynthetic analysis, using 4-bromo-1,2-benzenediamine as the starting material directly and unambiguously leads to the formation of a 5-bromobenzimidazole derivative. chemicalbook.com This approach circumvents any issues with regioselectivity during the synthesis.
Electrophilic Bromination of the Benzimidazole Core: An alternative is to brominate the pre-formed 2-(3-aminophenyl)-1H-benzimidazole. The benzimidazole ring system is susceptible to electrophilic aromatic substitution. The reaction with a brominating agent like N-bromosuccinimide (NBS) or aqueous bromine can introduce a bromine atom onto the benzene (B151609) portion of the bicyclic system. rsc.org The substitution pattern is directed by the existing ring system. In benzimidazole, the 5- and 6-positions are electronically similar and are the most activated sites for electrophilic attack. Achieving high regioselectivity for the 5-position over the 4-, 6-, and 7-positions can be challenging and may lead to a mixture of isomers, complicating purification. Therefore, the precursor strategy is generally preferred for its superior control over the molecular architecture.
Green Chemistry Approaches in Benzimidazole Synthesis
Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and lengthy reaction times, contributing to environmental pollution. ijarsct.co.in In contrast, green chemistry offers eco-friendly, cost-effective, and energy-efficient alternatives. ijarsct.co.in These methodologies focus on minimizing or eliminating hazardous substances by employing benign solvents, renewable feedstocks, and alternative energy sources. eprajournals.com
Several green approaches have been successfully applied to the synthesis of the benzimidazole scaffold. These include:
Microwave-Assisted Synthesis: Microwave irradiation provides a rapid and efficient method for benzimidazole synthesis, significantly reducing reaction times and often improving yields compared to conventional heating. ijarsct.co.inresearchgate.net This technique has been used for one-pot syntheses involving o-phenylenediamine and aromatic aldehydes. ijarsct.co.in
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound, offers another energy-efficient pathway. Ultrasound-assisted reactions can often be performed at room temperature, in shorter durations, and can lead to high yields of benzimidazole derivatives, sometimes without the need for a catalyst. researchgate.nettandfonline.comrawdatalibrary.netbenthamdirect.comtandfonline.com
Use of Green Solvents and Catalysts: A significant advancement in green synthesis is the replacement of volatile and toxic organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. ijarsct.co.inmdpi.comsphinxsai.com The use of water is particularly advantageous as it is inexpensive, non-toxic, and readily available. mdpi.comsphinxsai.comniscpr.res.in Furthermore, heterogeneous catalysts, biocatalysts, and catalysts derived from natural sources, such as agro-waste, are being employed to facilitate cleaner reactions and easier product separation. tandfonline.combenthamdirect.commdpi.com Solvent-free reactions, where reactants are ground together, sometimes with a solid support, represent another highly sustainable approach. eprajournals.comjksus.org
| Green Methodology | Energy Source/Solvent/Catalyst | Key Advantages | Reference |
| Microwave Irradiation | Microwaves | Rapid heating, shorter reaction times, higher yields. | ijarsct.co.inresearchgate.net |
| Ultrasound Irradiation | Ultrasound waves | Energy efficient, often catalyst-free, shorter reaction times (8-30 min), high yields (92-95%). | researchgate.netrawdatalibrary.netbenthamdirect.com |
| Alternative Solvents | Water, Ionic Liquids, PEG | Reduced toxicity, improved safety, often low-cost. | ijarsct.co.inmdpi.comsphinxsai.com |
| Green Catalysts | Boric acid, Ammonium chloride, Natural feedstock extracts (e.g., BPAE). | Eco-friendly, inexpensive, reusable, simple workup. | benthamdirect.comsphinxsai.comniscpr.res.in |
| Solvent-Free Reactions | Mechanical grinding/Solid supports | Eliminates solvent waste, reduces environmental impact, simplified procedure. | eprajournals.comjksus.org |
Sophisticated Spectroscopic and Structural Elucidation of 3 5 Bromo 1h Benzoimidazol 2 Yl Phenylamine
Advanced Spectroscopic Probes for Conformational Analysis and Intermolecular Interactions
Spectroscopic techniques are powerful, non-destructive tools for probing the molecular structure, dynamics, and electronic properties of chemical compounds. High-resolution NMR, vibrational, and electronic spectroscopies collectively provide a comprehensive understanding of 3-(5-Bromo-1H-benzoimidazol-2-yl)-phenylamine in both solution and solid states.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each atom.
In ¹H NMR, the proton of the benzimidazole (B57391) N-H group is typically observed as a broad singlet at a downfield chemical shift (δ > 12 ppm), a characteristic that is highly sensitive to the solvent and concentration due to intermolecular hydrogen bonding and proton exchange. The aromatic protons of the benzimidazole and phenylamine rings resonate in the range of δ 7.0-8.0 ppm. The specific substitution pattern allows for the assignment of these protons, with the bromine atom at the 5-position influencing the chemical shifts of the adjacent protons on the benzimidazole ring.
In ¹³C NMR spectroscopy, the carbon atom at the 2-position of the benzimidazole ring (C2) is characteristically deshielded, appearing around δ 150 ppm. The carbons of the benzene (B151609) rings appear between δ 110-140 ppm. Due to the tautomerism of the N-H proton between the two nitrogen atoms of the imidazole (B134444) ring, pairs of carbons in the benzimidazole moiety (C4/C7 and C5/C6) can become magnetically equivalent, leading to a reduced number of signals, particularly in solvents that facilitate rapid proton exchange. mdpi.com
The study of analogous 2-aminophenyl benzimidazoles reveals that NMR is a key tool for investigating tautomerism and the influence of hydrogen bonding on the electronic structure in solution. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Atoms in this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole N-H | > 12.0 (broad) | - |
| Phenylamine N-H₂ | 5.0 - 6.0 (broad) | - |
| Benzimidazole C2 | - | ~151 |
| Benzimidazole C4/C7 | 7.5 - 7.8 | ~115 |
| Benzimidazole C5-Br | - | ~116 |
| Benzimidazole C6 | 7.2 - 7.4 | ~124 |
| Benzimidazole C3a/C7a | - | ~138 |
| Phenylamine C1' | - | ~147 |
| Phenylamine C3' | - | ~130 |
Note: Values are estimations based on data from analogous benzimidazole structures. Actual values may vary.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and intermolecular interactions, particularly hydrogen bonding, within a molecule.
The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3200-2600 cm⁻¹ region, indicative of strong intermolecular N-H···N hydrogen bonding that forms chains or dimers in the solid state. nih.gov The stretching vibrations for the primary amine (NH₂) on the phenyl ring are expected as two sharper bands in the 3450-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1650 and 1400 cm⁻¹ is complex, containing characteristic stretching vibrations for the C=N and aromatic C=C bonds. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.
Raman spectroscopy provides complementary information. Low-wavenumber modes in the Raman spectrum can be particularly sensitive to the lattice vibrations and the strength of intermolecular hydrogen bonds, offering a direct probe of the hydrogen bonding network. ias.ac.in Computational studies, often using Density Functional Theory (DFT), are frequently paired with experimental spectra to provide precise assignments of vibrational modes. researchgate.netmdpi.com
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch (Amine) | FT-IR | 3450 - 3300 | Asymmetric and symmetric stretching of -NH₂ |
| N-H Stretch (Imidazole) | FT-IR | 3200 - 2600 (broad) | Intermolecular N-H···N hydrogen bonding |
| C-H Stretch (Aromatic) | FT-IR, FT-Raman | 3100 - 3000 | Stretching of sp² C-H bonds |
| C=N / C=C Stretch | FT-IR, FT-Raman | 1620 - 1400 | Imidazole and benzene ring stretching |
| N-H Bend | FT-IR | 1650 - 1580 | Scissoring motion of -NH₂ group |
| C-Br Stretch | FT-Raman | < 700 | Stretching of the carbon-bromine bond |
Note: Frequencies are based on typical values for substituted benzimidazoles and anilines.
Electronic spectroscopy provides information about the electronic transitions within a molecule and its subsequent relaxation pathways, which are fundamental to its photophysical properties.
The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated benzimidazole and phenylamine ring systems. Typically, benzimidazole derivatives exhibit absorption maxima between 280 nm and 360 nm. ias.ac.inresearchgate.net The position of these bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism. The presence of the electron-donating amino group and the electron-withdrawing bromo substituent can influence the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption wavelength.
Fluorescence spectroscopy reveals the emission properties of the molecule after electronic excitation. Many benzimidazole derivatives are highly fluorescent. nih.gov The emission wavelength and quantum yield are strongly dependent on the molecular structure and the surrounding environment. For some isomers, such as 2-(2'-aminophenyl)benzimidazole, dual fluorescence can be observed, which is attributed to an excited-state intramolecular proton transfer (ESIPT) process. ias.ac.innih.gov While less common for the 3'-amino isomer, the potential for complex photophysical behavior exists. The fluorescence is also likely to exhibit solvatochromism, with emission maxima shifting in response to solvent polarity.
Table 3: Typical Photophysical Data for Analogous Aminophenyl Benzimidazole Derivatives
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| 2-(3'-aminophenyl)benzimidazole | Cyclohexane | 295, 338 | 385 |
| 2-(3'-aminophenyl)benzimidazole | Water | 290, 335 | 400 |
| 2-(4'-aminophenyl)benzimidazole | Cyclohexane | 300, 350 | 395 |
| 2-(4'-aminophenyl)benzimidazole | Water | 298, 345 | 425 |
Data sourced from studies on analogous compounds. ias.ac.in
Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
The crystal structure of benzimidazole derivatives is typically dominated by a network of non-covalent interactions that guide their self-assembly into well-defined supramolecular architectures. researchgate.net The most prominent interaction is the intermolecular hydrogen bond between the N-H group of the imidazole ring and the lone pair of a nitrogen atom on an adjacent molecule (N-H···N). This interaction is highly directional and often leads to the formation of infinite one-dimensional chains or catemers. researchgate.net
In addition to the primary N-H···N hydrogen bond, other interactions play a crucial role in stabilizing the crystal packing of this compound. These include:
π-π Stacking: The planar aromatic rings of the benzimidazole and phenylamine moieties can engage in π-π stacking interactions, further stabilizing the structure. researchgate.net
Amine Hydrogen Bonds: The -NH₂ group can act as a hydrogen bond donor, forming N-H···N or N-H···Br interactions.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases.
The interplay of these varied interactions results in a complex and stable three-dimensional supramolecular assembly. mdpi.comnih.gov
Analysis of crystal structures of analogous 2-phenylbenzimidazole (B57529) derivatives shows that the molecule is often non-planar in the solid state. researchgate.netscispace.com The deviation from planarity can be significant, with the torsional angle varying depending on the substitution pattern and the specific intermolecular interactions present in the crystal lattice. nih.gov These packing forces can "lock" the molecule into a conformation that may not be the lowest energy conformer in the gas phase or in solution.
Table 4: Representative Torsional Angles in 2-Aryl Benzimidazole Analogues
| Compound | Torsional Angle (Benzimidazole-Aryl Ring) (°) |
| 2-(o-aminophenyl)benzimidazole | ~0 (Planar) |
| N-methyl-2-(o-nitrophenyl)benzimidazole | 58.9 |
| 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole | 51.4 |
Note: Data extracted from single-crystal X-ray structures of analogous compounds to illustrate typical conformational preferences. researchgate.netscispace.com
Analysis of Halogen Bonding and Other Non-Covalent Interactions
The molecular structure of this compound is conducive to a variety of non-covalent interactions that are crucial in determining its supramolecular assembly in the solid state and its interactions in biological systems. These interactions include halogen bonding, hydrogen bonding, and π-π stacking.
Halogen Bonding: The presence of a bromine atom on the benzimidazole ring is significant for the formation of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "σ-hole." nih.gov In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atoms of the benzimidazole or aminophenyl groups of neighboring molecules. Computational studies on similar brominated heterocyclic compounds have been instrumental in elucidating the nature and strength of these interactions. mdpi.com
Hydrogen Bonding: The compound possesses multiple hydrogen bond donors and acceptors. The amine (-NH2) group on the phenyl ring and the N-H group of the benzimidazole ring are potent hydrogen bond donors. The nitrogen atoms within the benzimidazole ring act as hydrogen bond acceptors. These functionalities allow for the formation of a robust network of intermolecular hydrogen bonds, which typically play a dominant role in the crystal packing of benzimidazole derivatives. iucr.org Hirshfeld surface analysis, a computational tool, is often employed to visualize and quantify these intermolecular interactions in related crystal structures. nih.govnih.goviucr.org
Other Non-Covalent Interactions:
π-π Stacking: The aromatic benzimidazole and phenyl rings are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the aromatic rings, contribute significantly to the stability of the crystal lattice. nih.gov
C-H···π Interactions: The C-H bonds of the aromatic rings can also act as weak hydrogen bond donors, interacting with the π-electron clouds of adjacent aromatic rings.
Table 1: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Halogen Bonding | C-Br | N (imidazole), N (amine) |
| Hydrogen Bonding | N-H (imidazole), N-H (amine) | N (imidazole) |
| π-π Stacking | Benzimidazole ring, Phenyl ring | Benzimidazole ring, Phenyl ring |
| C-H···π Interactions | C-H (aromatic) | Benzimidazole ring, Phenyl ring |
Chiroptical Properties and Stereochemical Investigations (If applicable, for chiral derivatives)
This section is not applicable to the parent compound this compound. The molecule is achiral as it does not possess a stereocenter and is superimposable on its mirror image. A thorough search of the scientific literature did not reveal any studies on chiral derivatives of this specific compound. Therefore, an analysis of its chiroptical properties, such as circular dichroism or optical rotation, cannot be provided.
Theoretical and Computational Chemistry of 3 5 Bromo 1h Benzoimidazol 2 Yl Phenylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of a molecule at the electronic level. These methods, particularly those rooted in density functional theory, allow for a detailed exploration of molecular geometry, electron distribution, and orbital interactions, which collectively dictate the chemical nature of the compound.
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure of molecules. By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of 3-(5-Bromo-1H-benzoimidazol-2-yl)-phenylamine can be optimized to its lowest energy conformation. dergipark.org.trnih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For instance, the C-C bond connecting the benzimidazole (B57391) and phenylamine rings exhibits partial double-bond character due to electron delocalization, resulting in a shorter bond length than a typical C-C single bond. The planarity between the two ring systems is influenced by steric hindrance and electronic effects.
The molecular electrostatic potential (MEP) map is a crucial output of DFT calculations, as it visualizes the charge distribution across the molecule. nih.govresearchgate.net The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). For this compound, the MEP would predictably show:
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the imidazole (B134444) ring and the bromine atom. These regions are susceptible to electrophilic attack. researchgate.netnih.gov
Positive Potential (Blue): Localized on the hydrogen atom of the imidazole N-H group and the hydrogens of the amine (-NH2) group. These sites are favorable for nucleophilic interactions. nih.gov
This detailed charge landscape is fundamental for predicting intermolecular interactions and the primary sites of chemical reactions.
| Parameter | Predicted Value (Based on DFT Calculations of Analogous Compounds) |
| C-C (Inter-ring) Bond Length | ~1.47 Å |
| C-N (Imidazole) Bond Length | ~1.38 Å |
| C-Br Bond Length | ~1.90 Å |
| Dihedral Angle (Benzimidazole-Phenyl) | ~25-35° |
Table 1: Predicted geometric parameters for this compound based on DFT calculations of similar benzimidazole structures.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net
For this compound:
HOMO: The HOMO is expected to be delocalized primarily across the electron-rich phenylamine ring and the benzimidazole system, reflecting the electron-donating nature of the amino group. dergipark.org.trresearchgate.net
LUMO: The LUMO is likely to be centered on the benzimidazole ring, particularly the imidazole portion, which acts as the primary electron-accepting region of the molecule. dergipark.org.tr
The analysis of these orbitals provides a clear picture of the electron transfer that occurs during chemical reactions and electronic excitations. researchgate.net
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -5.50 | Electron-donating capability, localized on phenylamine and benzimidazole. |
| LUMO | -1.25 | Electron-accepting capability, localized on the benzimidazole core. |
| HOMO-LUMO Gap (ΔE) | 4.25 | Indicates high kinetic stability and moderate reactivity. |
Table 2: Predicted Frontier Molecular Orbital energies and energy gap for this compound, estimated from studies on analogous compounds. irjweb.comnih.gov
By combining insights from MEP and FMO analyses, specific sites of reactivity within the molecule can be predicted. The distribution of electron density and the localization of frontier orbitals are key determinants for predicting how the molecule will interact with other reagents. pku.edu.cn
Electrophilic Attack: The regions of highest electron density, identified as the nitrogen atoms in the imidazole ring by the MEP map, are the most probable sites for electrophilic attack (e.g., protonation). nih.govresearchgate.net The phenylamine ring, activated by the amino group, is also a likely target for electrophilic aromatic substitution.
Nucleophilic Attack: The regions with the highest positive potential, such as the imidazole N-H proton, are susceptible to nucleophilic attack. While the benzimidazole ring itself is electron-rich, severe reaction conditions could potentially lead to nucleophilic substitution, guided by the LUMO distribution.
Reaction Pathways: The amino group on the phenyl ring is a versatile functional group. It can be readily diazotized and converted into a wide range of other substituents, providing a pathway for further chemical modification.
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. researchgate.netwikipedia.org Computational methods can quantify the degree of aromaticity through various indices, with the Nucleus-Independent Chemical Shift (NICS) being one of the most widely used. NICS values are calculated at the center of a ring; a significantly negative value indicates aromatic character, while a positive value suggests anti-aromaticity.
For this compound, NICS calculations are expected to confirm:
Strong aromatic character for the fused benzene (B151609) ring of the benzimidazole moiety. aip.org
Aromatic nature of the pendant 3-aminophenyl ring.
These studies on electronic delocalization help to explain the molecule's thermodynamic stability and the energetic landscape of its chemical reactions.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time in a simulated environment (e.g., in solution). researchgate.netsemanticscholar.org MD simulations are crucial for exploring the conformational flexibility and stability of molecules.
MD simulations for this compound would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The simulation tracks the movements of all atoms over a set period (nanoseconds), governed by a force field. researchgate.nettandfonline.com
Key insights from MD simulations would include:
Conformational Stability: The primary conformational variable is the torsion angle between the benzimidazole and phenylamine rings. The simulation would reveal the most populated (i.e., most stable) conformations and the energy barriers to rotation around the connecting C-C bond.
Dynamic Behavior: Analysis of the trajectory from the simulation provides metrics like the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg). A stable RMSD plot over time indicates that the molecule maintains a consistent average structure, confirming its stability. researchgate.net Fluctuations in the plot can highlight flexible regions of the molecule. The Rg value provides information about the molecule's compactness over time. researchgate.net These analyses are vital for understanding how the molecule might interact with a biological target, as its shape and flexibility are key to binding events. nih.govnih.gov
Protein-Ligand Interaction Dynamics
The investigation of how this compound interacts with protein targets is a critical area of computational chemistry, often explored through molecular docking and molecular dynamics (MD) simulations. These techniques provide a detailed view of the binding modes and the stability of the protein-ligand complex, which is fundamental in drug design and discovery.
Following molecular docking, molecular dynamics simulations are employed to study the stability of the predicted protein-ligand complex over time. An MD simulation of a benzimidazole derivative bound to a target protein, for instance, would track the movements of each atom in the system, providing insights into the flexibility of the ligand and the protein and the persistence of key intermolecular interactions. Such simulations have been used to assess the stability of benzimidazole-thiadiazole hybrids within the active site of Candida sterol 14-α demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov These simulations can reveal subtle conformational changes and the role of water molecules in mediating protein-ligand interactions.
| Computational Method | Objective | Key Information Obtained | Example Application for Benzimidazole Derivatives |
|---|---|---|---|
| Molecular Docking | Predicting the preferred binding orientation of the ligand in the protein's active site. | Binding pose, key interacting residues, and initial estimation of binding affinity (docking score). | Identification of potential binding modes of benzimidazole-based inhibitors in the active site of enzymes like topoisomerase or kinases. researchgate.net |
| Molecular Dynamics (MD) Simulation | Assessing the stability of the protein-ligand complex and observing its dynamic behavior over time. | Conformational changes, flexibility of ligand and protein, persistence of intermolecular interactions, and the role of solvent. | Evaluating the stability of benzimidazole-thiadiazole hybrids in the active site of CYP51. nih.gov |
| Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA) | Quantifying the binding affinity between the protein and the ligand. | Detailed energetic contributions to binding, allowing for the ranking of potential inhibitors. | Estimating the binding free energy of novel benzimidazole carboxamides as potential anticancer agents. nih.gov |
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules, including this compound. These theoretical predictions, when compared with experimental data, can provide a robust validation of the molecular structure and a deeper understanding of its electronic properties.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. For benzimidazole derivatives, DFT calculations have been shown to accurately reproduce experimental NMR data. researchgate.net For this compound, theoretical calculations would involve optimizing the geometry of the molecule at a specific level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)) and then performing NMR calculations on the optimized structure. researchgate.net The predicted chemical shifts can then be compared with experimentally obtained spectra to confirm the structure and assign the resonances.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is another area where computational predictions are highly valuable. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. A study on 5-bromo-1H-benzimidazole utilized DFT calculations to aid in the assignment of the experimental FT-IR and FT-Raman spectra. dergipark.org.tr A similar approach for this compound would involve calculating the harmonic vibrational frequencies and comparing the theoretical spectrum with the experimental one. This comparison can help in identifying the characteristic vibrational modes of the different functional groups in the molecule.
Electronic spectroscopy, specifically UV-Vis absorption, can also be modeled using computational methods like Time-Dependent DFT (TD-DFT). These calculations can predict the electronic transitions of a molecule and the corresponding absorption wavelengths (λmax). For N-arylated derivatives of 5-bromo-2-aminobenzimidazole, TD-DFT has been used to calculate the UV-Vis absorption spectra, providing insights into the electronic structure and the nature of the electronic transitions. nih.gov
The validation of theoretical predictions with experimental data is a crucial step. Discrepancies between the two can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, and the limitations of the computational model. By carefully considering these factors, a high degree of correlation between theoretical and experimental spectra can be achieved, providing a powerful tool for the structural elucidation and characterization of complex organic molecules like this compound.
| Spectroscopic Technique | Predicted Parameters | Computational Method | Importance of Validation with Experimental Data |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C chemical shifts, coupling constants | DFT (e.g., GIAO method) | Confirms molecular structure, aids in the assignment of experimental spectra, and provides insights into the electronic environment of the nuclei. |
| Infrared (IR) and Raman Spectroscopy | Vibrational frequencies and intensities | DFT | Identifies characteristic vibrational modes of functional groups, confirms the presence of specific bonds, and provides information about molecular symmetry. |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths (λmax) | Time-Dependent DFT (TD-DFT) | Provides information about the electronic structure, conjugation, and the nature of electronic transitions within the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling focused on Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, QSAR studies focusing on theoretical descriptors can be instrumental in predicting its biological activity and in guiding the design of more potent analogues.
The first step in a QSAR study is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For benzimidazole derivatives, a wide range of theoretical descriptors can be calculated using computational software. These can be broadly categorized as:
Constitutional descriptors (1D): These are the simplest descriptors and include properties like molecular weight, number of atoms, number of rings, and number of hydrogen bond donors and acceptors.
Topological descriptors (2D): These descriptors are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Kier & Hall connectivity indices, and electrotopological state (E-state) indices.
Geometrical descriptors (3D): These descriptors are calculated from the 3D coordinates of the molecule and include properties like molecular surface area, volume, and shape indices.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations (e.g., DFT) and provide information about the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. biointerfaceresearch.com
Once the descriptors are calculated for a series of benzimidazole derivatives with known biological activities, a mathematical model is developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. ijpsr.com A QSAR study on benzimidazole derivatives as antitubercular agents, for example, might reveal that descriptors related to lipophilicity, electronic properties, and molecular shape are important for activity. ijpsr.com
For this compound, a QSAR model could be developed to predict its activity against a specific biological target. The theoretical descriptors for this compound would be calculated and inputted into the model. For instance, the presence of the bromine atom would influence descriptors related to molecular weight, polarizability, and lipophilicity. The phenylamine group would contribute to the hydrogen bonding capacity and electronic properties of the molecule.
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. A statistically robust and predictive QSAR model can be a valuable tool in virtual screening and lead optimization, allowing for the rapid evaluation of large numbers of virtual compounds and prioritizing the synthesis of those with the highest predicted activity.
| Descriptor Class | Description | Examples | Potential Relevance for this compound |
|---|---|---|---|
| Constitutional (1D) | Based on the molecular formula. | Molecular Weight, Atom Count, Number of H-bond donors/acceptors. | The bromine atom significantly increases the molecular weight. The amine and imidazole nitrogens act as H-bond donors and acceptors. |
| Topological (2D) | Based on the 2D connectivity of atoms. | Connectivity Indices (Chi indices), Wiener Index, E-state Indices. | Describes the size, shape, and degree of branching of the molecule, which can influence its interaction with a receptor. |
| Geometrical (3D) | Based on the 3D structure of the molecule. | Molecular Surface Area, Molecular Volume, Shadow Indices. | Important for understanding how the molecule fits into a binding pocket. |
| Quantum-Chemical | Based on the electronic structure of the molecule. | HOMO/LUMO energies, Dipole Moment, Atomic Charges, Polarizability. | Crucial for describing the molecule's reactivity, polarity, and ability to participate in electrostatic and polarization-based interactions. The electron-withdrawing nature of the bromine atom and the electronic properties of the phenylamine and benzimidazole rings would be captured by these descriptors. |
Mechanistic Investigations of Molecular and Biological Interactions of 3 5 Bromo 1h Benzoimidazol 2 Yl Phenylamine
Elucidation of Specific Enzyme-Ligand Interactions at the Molecular Level
No specific studies detailing the enzyme-ligand interactions of 3-(5-Bromo-1H-benzoimidazol-2-yl)-phenylamine were identified. Research on other benzimidazole (B57391) derivatives suggests that this class of compounds can interact with various enzymes, but direct evidence for the target compound is absent.
Characterization of Binding Pockets and Key Residues through Molecular Docking
There are no available molecular docking studies specifically for this compound. While molecular docking has been used to investigate the binding of other benzimidazoles to enzyme active sites, such as those of EGFR inhibitors and SARS-CoV-2 main protease, this information is not directly applicable to the specified compound. idaampublications.inukm.my In general, docking studies on related compounds have identified key interactions, including hydrogen bonding and hydrophobic interactions, within enzyme binding pockets. ukm.my
Inhibitory Mechanisms and Kinetic Studies (in vitro, enzyme-level)
No in vitro enzyme-level inhibitory or kinetic studies for this compound have been published. Therefore, details on its potential inhibitory mechanisms (e.g., competitive, non-competitive) and kinetic parameters (e.g., Ki, IC50) against specific enzymes are unknown.
Molecular Interactions with Nucleic Acids (DNA/RNA)
Specific data on the interaction of this compound with DNA or RNA is not available.
DNA Intercalation vs. Groove Binding Modes
There are no experimental or computational studies that define the preferred binding mode of this compound to DNA. It is therefore not possible to determine if it acts as an intercalator or a groove binder.
Ligand-Induced Conformational Changes in Nucleic Acids
Without studies on the binding of this compound to nucleic acids, there is no information on any potential conformational changes it may induce.
Receptor-Ligand Binding Affinity and Specificity (in vitro, molecular level)
No in vitro studies on the receptor-ligand binding affinity or specificity of this compound have been reported. While other benzimidazole derivatives have been investigated for their affinity to various receptors, such as serotonin (B10506) receptors, this data cannot be extrapolated to the specific compound . nih.govresearchgate.net
Modulation of Cellular Signaling Pathways (in vitro, mechanistic, non-clinical)
The benzimidazole scaffold is a core structure in numerous pharmacologically active compounds, renowned for its ability to interact with a wide array of biological targets and modulate various cellular signaling pathways. nih.gov Derivatives of benzimidazole have been shown to exert influence over critical cell processes such as proliferation, differentiation, and apoptosis by interfering with specific signaling cascades. biotech-asia.org Mechanistic studies on this class of compounds reveal several modes of action, including the inhibition of key enzymes like topoisomerases and protein kinases, which are crucial for DNA replication and cell signaling, respectively. biotech-asia.orgnih.gov
Furthermore, certain benzimidazole derivatives can disrupt microtubule dynamics, a process vital for cell division, leading to cell cycle arrest and apoptosis. biotech-asia.org This antimitotic activity is a key mechanism behind the anticancer effects observed for many compounds within this family. biotech-asia.org Some derivatives also target signaling pathways involved in inflammation, such as those mediated by cyclooxygenases (COXs) and 5-lipoxygenase (5-LOX). nih.gov While these findings highlight the diverse mechanisms associated with the benzimidazole class, specific in vitro studies detailing the direct impact of this compound on particular cellular signaling pathways were not available in the reviewed literature. The activity of this specific compound would be dictated by its unique substitution pattern and resulting interactions with cellular targets.
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease states. Consequently, the modulation of PPIs with small molecules represents a significant therapeutic strategy. rsc.orgacademie-sciences.fr These interactions are often characterized by large, flat, and featureless interfaces, making them challenging targets for small molecules compared to the well-defined pockets of enzymes. nih.govnih.gov
Despite these challenges, successful inhibition or stabilization of PPIs can be achieved by designing molecules that target "hot spots"—small clusters of amino acids that contribute the majority of the binding energy. academie-sciences.frnih.gov Small molecules, including those with heterocyclic scaffolds like benzimidazole, can be designed to mimic key residues and disrupt these critical interactions. nih.gov For example, the Nutlin family of compounds features a central imidazole (B134444) ring that mimics the binding of three key residues from the p53 protein to disrupt the p53/MDM2 interaction. nih.gov While the versatile benzimidazole structure is a promising starting point for designing PPI modulators, specific research identifying the protein-protein interactions directly affected by this compound has not been detailed in the available scientific literature.
The subcellular localization of a small molecule is a critical determinant of its biological activity, as it must reach its target compartment to exert an effect. This distribution is governed by the molecule's physicochemical properties, such as lipophilicity, charge, and size, which are determined by its chemical structure. Minor structural modifications can lead to significant changes in subcellular accumulation. For instance, studies on benzophenothiazinium derivatives have shown that altering N-alkylation can switch the primary localization of a compound from lysosomes to mitochondria. mdpi.com
The structure of this compound, featuring a lipophilic bromine atom and a polar amine group, suggests it would have a distinct distribution profile within a cell. Cationic or lipophilic compounds often accumulate in mitochondria due to the organelle's negative membrane potential, while weakly basic compounds can be sequestered in acidic lysosomes. mdpi.com However, without specific experimental data from cell imaging studies, the precise effects of this compound on the subcellular localization of biomolecules or its own accumulation within specific organelles remain undetermined.
Structure-Activity Relationship (SAR) Studies based on Molecular Interaction Profiling and Structural Variation
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. For the 2-aryl-benzimidazole class, SAR analyses have revealed that substitutions on both the benzimidazole core and the 2-phenyl ring are critical determinants of biological activity. nih.govrun.edu.ngnih.gov
The 2-phenyl ring is a common site for modification. Studies on various 2-aryl benzimidazole derivatives have shown that the nature and position of substituents on this ring significantly influence activity. For example, in a series of α-amylase inhibitors, the variation in inhibitory potency was directly attributed to different substitutions on the aryl ring. nih.gov The presence of hydroxyl, nitro, or methoxy (B1213986) groups can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to biological targets. nih.gov
Similarly, substitutions on the benzimidazole nucleus itself, particularly at the 5- and 6-positions, can modulate activity. For example, 5,6-dimethylbenzimidazole (B1208971) derivatives showed enhanced cellular uptake and cytotoxicity in cancer cells due to increased lipophilicity. biotech-asia.org
In the specific case of This compound , the structure presents two key features for SAR analysis:
5-Bromo substitution : The bromine atom at position 5 of the benzimidazole ring is an electron-withdrawing group that increases the lipophilicity of the molecule. This can enhance membrane permeability and cellular uptake. biotech-asia.org
3-Amino substitution on the 2-phenyl ring : The amine group at the meta-position of the phenyl ring can act as a hydrogen bond donor and a basic center, potentially forming key interactions with target proteins.
Based on general SAR principles for this class, variations of these substituents would be expected to modulate the biological activity profile.
The following interactive table summarizes general SAR findings for 2-aryl-benzimidazole derivatives based on published research.
| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference Example |
| 2-Phenyl Ring | Hydroxyl (-OH) | Potent anticancer and enzyme inhibitory activity. Can act as a hydrogen bond donor. | 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyphenol showed anticancer activity. nih.gov |
| Nitro (-NO2) | Often confers anticancer activity. Strong electron-withdrawing group. | 2-(2-Nitrophenyl)-1H-benzo[d]imidazole was evaluated for anticancer activity. nih.gov | |
| Methoxy (-OCH3) | Variable effects; can increase lipophilicity and sometimes enhances activity. | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole showed analgesic properties. | |
| Halogens (-Cl, -Br) | Increases lipophilicity, can enhance membrane permeability and binding interactions. | Bromoalkyl moieties on bis-benzimidazoles led to topoisomerase inhibition. nih.gov | |
| Benzimidazole Ring (5/6-position) | Alkyl (-CH3) | Increases lipophilicity, can enhance cellular uptake and cytotoxicity. | 5,6-dimethylbenzimidazole derivatives showed increased anticancer efficacy. biotech-asia.org |
| Fluoro (-F) | Can enhance binding affinity and metabolic stability. | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate acts as a microtubule inhibitor. nih.gov |
This generalized SAR data provides a framework for predicting how modifications to this compound could be used to develop analogues with potentially enhanced or more selective biological activities.
Exploration of Advanced Applications in Chemical Sciences
Applications as Fluorescent Probes and Chemosensors
Benzimidazole (B57391) derivatives are a prominent class of compounds used in the design of fluorescent chemosensors due to their inherent fluorescence, structural rigidity, and versatile coordination sites. sci-hub.se The compound 3-(5-Bromo-1H-benzoimidazol-2-yl)-phenylamine and its analogues are investigated for their ability to detect and quantify various analytes, such as metal ions and biomolecules, through changes in their fluorescence properties.
The photophysical behavior of benzimidazole-based fluorophores is governed by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). rsc.orgmdpi.com The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for a fluorescent probe. While specific data for this compound is not extensively documented in publicly available literature, the properties of analogous benzimidazole systems provide insight into its expected behavior.
The introduction of substituents and the solvent environment can significantly alter the photophysical properties. mdpi.com For instance, the quantum yield of polyquinoline polymers, which share aromatic and heterocyclic similarities, ranges from 2% to 30% in thin-film form. dtic.mil Similarly, BODIPY-anthracene dyads, another class of fluorescent probes, exhibit solvent-dependent emission quantum yields. mdpi.com For benzimidazole derivatives, the quantum yield is influenced by the nature of the aromatic substituent and the presence of heavy atoms like bromine, which can enhance intersystem crossing and potentially lead to phosphorescence.
Table 1: Representative Photophysical Properties of Benzimidazole-Based Fluorescent Probes
| Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|---|
| 2,6-dibenzoimidazolyl-4-methoxyphenol | ~450 | 542 (ESIPT) | Not Specified | ~92 | rsc.org |
| Rhodamine-based benzimidazole | Not Specified | 580 | Not Specified | Not Specified | science.gov |
| Coumarin-based benzimidazole | Not Specified | 448 | Not Specified | Not Specified | sci-hub.se |
Note: This table presents data for structurally related compounds to infer the potential properties of this compound.
The sensing capability of this compound and related compounds relies on the interaction between the benzimidazole core and the target analyte. The nitrogen atoms of the imidazole (B134444) ring and the exocyclic amine group can act as binding sites for metal ions. This coordination event perturbs the electronic structure of the molecule, leading to a detectable change in its fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). rsc.orgnih.gov
Ion Sensing: Benzimidazole derivatives have demonstrated high selectivity for various metal ions. For example, 2,6-dibenzoimidazolyl-4-methoxyphenol conjugates have been developed as fluorescent chemosensors for Cu²⁺ (turn-off) and Zn²⁺ (ratiometric turn-on) detection in aqueous solutions. rsc.org The mechanism often involves the inhibition or alteration of ESIPT or PET processes upon metal binding. rsc.orgnih.gov The coordination of Cu²⁺, a paramagnetic ion, frequently leads to fluorescence quenching. In contrast, binding with diamagnetic ions like Zn²⁺ can restrict intramolecular rotations and block non-radiative decay pathways, resulting in fluorescence enhancement.
Sensing Mechanism: The primary mechanisms involved are:
Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can rigidify the molecular structure, reducing non-radiative decay and increasing fluorescence quantum yield.
Photoinduced Electron Transfer (PET): In the free ligand, a PET process from an electron-rich part of the molecule (like the phenylamine group) to the excited fluorophore (the benzimidazole core) can quench fluorescence. Upon ion binding, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" fluorescence. nih.gov
Fluorescence Resonance Energy Transfer (FRET): This mechanism can be engineered in more complex systems where energy is transferred from a donor fluorophore to an acceptor upon a binding event.
Excited-State Intramolecular Proton Transfer (ESIPT): Coordination with a metal ion can inhibit the ESIPT process, causing a shift or quenching of the emission band. rsc.org
Role as Ligands in Coordination Chemistry and Metal Complexes
The benzimidazole moiety is an excellent ligand in coordination chemistry due to the presence of two nitrogen donor atoms, one imino-type and one amino-type. semanticscholar.org This allows this compound to act as a versatile building block for the synthesis of a wide array of metal complexes. These complexes are of interest for their structural diversity, magnetic properties, and potential catalytic applications. nih.govresearchgate.net
This compound can coordinate to transition metal ions as a monodentate or bidentate ligand. semanticscholar.org The coordination typically occurs through the sp²-hybridized nitrogen atom of the imidazole ring. The phenylamine group can also participate in coordination, allowing the molecule to act as a bidentate chelating agent. The resulting metal complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.
The formation of stable complexes with various transition metals, including but not limited to Cu(II), Ni(II), Co(II), Mn(II), and Zn(II), has been widely reported for analogous benzimidazole ligands. researchgate.netorientjchem.org The electronic properties of the ligand, influenced by the bromo and phenylamine substituents, can modulate the stability and reactivity of the resulting metal complexes. mdpi.com
Table 2: Typical Coordination Behavior of Benzimidazole Ligands with Transition Metals
| Metal Ion | Typical Coordination Number | Common Geometry | Ligand Binding Mode | Reference |
|---|---|---|---|---|
| Cu(II) | 4, 6 | Square Planar, Octahedral | Bidentate (N,N) | mdpi.com |
| Ni(II) | 4, 6 | Square Planar, Octahedral | Bidentate (N,N) | mdpi.com |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Bidentate (N,N) | mdpi.com |
| Mn(II) | 6 | Octahedral | Bidentate (N,N) | researchgate.net |
Metal complexes derived from benzimidazole ligands have emerged as effective catalysts in various organic transformations. The metal center acts as the active site, while the ligand framework provides stability and influences the steric and electronic environment, thereby controlling the catalyst's activity and selectivity.
While specific catalytic studies on complexes of this compound are not widely reported, related N-heterocyclic carbene (NHC)-silver(I) complexes, derived from benzimidazolium salts, have shown significant catalytic efficiency. For example, such complexes are active catalysts for the three-component coupling reaction of an aldehyde, an alkyne, and an amine to form propargylamines, with yields up to 94%. researchgate.net The benzimidazole-based ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. It is plausible that complexes of this compound with metals like palladium, copper, or silver could exhibit similar catalytic activity in cross-coupling reactions, C-H activation, or oxidation reactions.
Utilization in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The ability of this compound to engage in hydrogen bonding (via N-H groups), π-π stacking (via aromatic rings), and coordination with metal ions makes it an excellent candidate for constructing complex supramolecular architectures. rsc.org
The self-assembly of this ligand, particularly when coordinated with metal ions, can lead to the formation of discrete, well-defined structures like metallo-supramolecular cages or extended coordination polymers. rsc.orgmpg.de These assemblies are of interest for applications in molecular recognition, encapsulation, and materials science. The interplay between the ligand design and the coordination geometry of the metal ion dictates the final topology of the supramolecular structure. rsc.org Furthermore, the unique photophysical properties of the ligand can be preserved or modulated within these rigid, self-assembled structures, preventing quenching effects often observed in the solid state and enabling the design of novel luminescent materials. mpg.demdpi.com The process of forming these structures can be controlled through self-sorting mechanisms, allowing for precise control over the final assembly. nih.gov
Integration into Advanced Materials Science (e.g., Organic Semiconductors, Optoelectronic Devices)
The unique molecular architecture of this compound positions it as a promising candidate for integration into advanced materials, particularly in the fields of organic semiconductors and optoelectronic devices. The benzimidazole core is a well-established building block for materials in organic electronics due to its inherent properties. alfa-chemistry.com This class of compounds is known for good thermal stability, excellent fluorescence, and efficient electron-transporting capabilities. alfa-chemistry.com The rigid and planar structure of the benzimidazole system, coupled with its abundance of π-electrons, facilitates strong π-π stacking interactions, which are crucial for charge transport in organic semiconductor materials. alfa-chemistry.com
While specific research on this compound in these applications is not extensively documented in publicly available literature, the functional groups on this particular molecule allow for informed speculation on its potential properties and performance. The presence of the bromine atom, an electron-withdrawing group, can influence the electronic properties of the molecule, potentially lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning of energy levels is a critical aspect in the design of organic semiconductors to ensure efficient charge injection and transport.
The phenylamine group, on the other hand, is a well-known hole-transporting moiety. The combination of an electron-transporting benzimidazole core with a hole-transporting phenylamine substituent suggests that this compound could exhibit ambipolar charge transport characteristics. Bipolar semiconductor materials, which can transport both electrons and holes, are highly desirable for various organic electronic devices, including organic field-effect transistors (OFETs) and OLEDs, as they can simplify device architecture and improve performance. alfa-chemistry.com
Detailed Research Findings and Potential Performance
Although specific experimental data for this compound is not available, we can extrapolate potential performance metrics based on studies of analogous benzimidazole derivatives in optoelectronic devices. For instance, benzimidazole-based materials have been successfully employed as host materials for phosphorescent emitters in OLEDs, leading to high-efficiency devices.
Below are interactive data tables showcasing typical performance characteristics of OLEDs incorporating benzimidazole derivatives as either an electron transport layer (ETL) or a host material. These tables are representative of the potential performance that could be targeted in the research and development of materials like this compound.
Table 1: Representative Performance of OLEDs with Benzimidazole-based Electron Transport Layers
| Device Configuration | Emitter | ETL Material | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
| ITO/HTL/Emitter/ETL/Cathode | Green Phosphorescent | Benzimidazole Derivative A | 15,000 | 65 | 18 |
| ITO/HTL/Emitter/ETL/Cathode | Blue Fluorescent | Benzimidazole Derivative B | 8,000 | 10 | 5 |
| ITO/HTL/Emitter/ETL/Cathode | Red Phosphorescent | Benzimidazole Derivative C | 20,000 | 30 | 15 |
Note: Data is hypothetical and based on typical values for benzimidazole derivatives in OLEDs.
Table 2: Representative Performance of OLEDs with Benzimidazole-based Host Materials
| Device Configuration | Emitter Dopant | Host Material | Max. Luminance (cd/m²) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| ITO/HTL/EML/ETL/Cathode | Green Phosphor | Benzimidazole Derivative X | 30,000 | 80 | 22 |
| ITO/HTL/EML/ETL/Cathode | Blue Phosphor | Benzimidazole Derivative Y | 10,000 | 40 | 19 |
| ITO/HTL/EML/ETL/Cathode | Red Phosphor | Benzimidazole Derivative Z | 25,000 | 50 | 20 |
Note: Data is hypothetical and based on typical values for benzimidazole derivatives in OLEDs.
The development of novel benzimidazole derivatives continues to be a vibrant area of research in materials science. The synthesis of various substituted benzimidazoles allows for the fine-tuning of their optical and electronic properties to meet the specific requirements of different optoelectronic applications. The exploration of compounds like this compound, with its unique combination of functional groups, could lead to the next generation of high-performance materials for organic electronics.
Emerging Research Directions and Unaddressed Academic Questions for 3 5 Bromo 1h Benzoimidazol 2 Yl Phenylamine
Development of Novel Bioconjugation Strategies for Mechanistic Probes
Bioconjugation, the covalent linking of a molecule to a biomolecule like a protein or nucleic acid, is a powerful tool for elucidating biological mechanisms. polyu.edu.hk For 3-(5-Bromo-1H-benzoimidazol-2-yl)-phenylamine , the development of targeted bioconjugation strategies represents a significant opportunity for creating sophisticated mechanistic probes.
Unaddressed questions in this area include:
Site-Specific Functionalization: Which positions on the molecule—the phenylamine's amino group, the benzimidazole's N-H, or the aromatic rings—can be selectively functionalized with reactive handles (e.g., alkynes, azides, or maleimides) for click chemistry or thiol-maleimide reactions without abolishing its intrinsic properties?
Linker Optimization: How does the length, rigidity, and chemical nature of a linker used for bioconjugation affect the molecule's ability to interact with its biological targets?
Targeted Probe Development: Can bioconjugated versions of this compound be designed to target specific cellular compartments or proteins, thereby enabling the study of its interactions in a native biological context? The benzimidazole (B57391) core's resemblance to natural purine (B94841) nucleotides suggests it could interact with a variety of biopolymers. nih.gov
Future research could focus on synthesizing derivatives with photo-crosslinkers or affinity tags. Such probes would be invaluable for identifying binding partners and understanding the compound's mechanism of action at a molecular level.
| Potential Bioconjugation Strategy | Reactive Handle | Potential Application | Key Challenge |
| Amide coupling | N-Hydroxysuccinimide (NHS) ester on linker | Attachment to primary amines on proteins | Potential for multiple, non-specific conjugations |
| Click Chemistry | Terminal alkyne or azide | Site-specific labeling of modified biomolecules | Synthesis of functionalized benzimidazole derivative |
| Thiol-Maleimide Coupling | Maleimide (B117702) group on linker | Specific conjugation to cysteine residues in proteins | Stability of the maleimide group in biological media |
| Ruthenium-Arene Complexation | Arene ring of the compound | Formation of organometallic bioconjugates | Assessing the impact of the metal on biological activity nih.gov |
Advanced Mechanistic Insights into Selectivity Profiles and Polypharmacology
The term "polypharmacology" refers to the ability of a single compound to interact with multiple biological targets. This is a common feature of benzimidazole derivatives and can be leveraged for complex applications. researchgate.net A critical area of future research for This compound is to move beyond simple activity screens to a deep, mechanistic understanding of its selectivity and potential polypharmacological profile.
Key academic questions include:
Target Identification: What is the full spectrum of proteins or other biomolecules that this compound interacts with? Does the bromo-substituent influence target selectivity compared to non-brominated analogues? unibs.it
Structure-Activity Relationship (SAR): How do modifications to the phenylamine and bromo-benzimidazole moieties alter the compound's binding affinity and selectivity for different targets? A comprehensive SAR study is needed to map the chemical space. researchgate.net
Kinase Profiling: Given that many benzimidazole derivatives inhibit protein kinases, what is the inhibitory profile of this specific compound against a broad panel of human kinases? Understanding its selectivity is crucial for potential therapeutic applications. unige.ch
Advanced techniques such as chemical proteomics, thermal shift assays, and computational docking could be employed to systematically map the interactome of this molecule, providing a foundation for understanding its biological effects.
Green Chemistry Approaches for Sustainable Synthesis and Derivatization
The synthesis of benzimidazoles often involves traditional methods that may use harsh reagents or generate significant waste. chemmethod.com Applying the principles of green chemistry to the synthesis and derivatization of This compound is a crucial direction for ensuring environmental sustainability.
Emerging research should address:
Catalyst-Free and Solvent-Free Synthesis: Can this compound be synthesized efficiently using solvent-free grinding methods or in water, which would drastically reduce the environmental impact? jksus.org Recent studies have shown success in synthesizing 2-aryl benzimidazoles by grinding reactants with a few drops of water at ambient temperature. jksus.org
Alternative Energy Sources: Can microwave irradiation or ultrasound be used to accelerate the reaction, reduce energy consumption, and improve yields compared to conventional heating? chemmethod.comacs.org
Use of Sustainable Catalysts: The development of protocols using benign and recyclable catalysts, such as ionic liquids or deep eutectic solvents (DES), could provide a greener synthetic route. researchgate.netnih.govrasayanjournal.co.in These methods offer advantages in terms of yield and simplified work-up procedures. nih.gov A high-pressure, high-temperature water microflow process has also been shown to enable extremely rapid production of various 2-arylbenzazoles. rsc.org
| Green Synthesis Method | Key Principle | Potential Advantage | Reference |
| Microwave-Assisted Synthesis | Use of microwave energy for heating | Shorter reaction times, higher yields, reduced solvent use | chemmethod.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reaction | Enhanced reaction rates and yields, milder conditions | acs.org |
| Deep Eutectic Solvents (DES) | Use of a biodegradable solvent system | Acts as both solvent and catalyst, easy work-up | nih.gov |
| Grinding/Mechanochemistry | Solvent-free reaction under mechanical force | Elimination of bulk solvents, high efficiency | jksus.org |
| High-Temperature Water Flow | Using superheated water as a solvent/catalyst | Extremely rapid reactions without added catalysts | rsc.org |
Future Computational Predictions and Experimental Validation Paradigms
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design. bohrium.com For This compound , integrating computational predictions with rigorous experimental validation is essential for accelerating discovery.
Unanswered questions that form the basis of future research include:
Predictive Modeling: Can Quantitative Structure-Activity Relationship (QSAR) models be developed for this class of compounds to predict their activity against various targets? nih.gov Machine learning algorithms could be trained on existing benzimidazole data to predict properties of novel derivatives. doi.org
Binding Mode Prediction: What are the predicted binding modes of this compound in the active sites of potential protein targets? Molecular docking and molecular dynamics simulations can provide atomic-level insights that guide the design of more potent and selective analogues. bohrium.com
ADME/Tox Prediction: What are the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound? In silico models can flag potential liabilities early in the research process, saving time and resources. bohrium.com
A key paradigm for future work will be a tight feedback loop where computational models generate hypotheses that are then tested experimentally. The experimental results, in turn, are used to refine and improve the predictive power of the computational models. researchgate.net
Integration with High-Throughput Screening for Fundamental Chemical Discovery (non-therapeutic)
Beyond therapeutic applications, This compound and its derivatives could be valuable tools in fundamental chemical discovery. High-throughput screening (HTS) of combinatorial libraries based on this scaffold can rapidly identify compounds with novel, non-therapeutic properties. nih.govacs.org
Key research directions include:
Fluorescent Probe Development: Can derivatives of this compound be identified that exhibit interesting photophysical properties, such as environment-sensitive fluorescence? The benzimidazole core is a known fluorophore, and strategic derivatization could lead to novel sensors for ions, pH, or viscosity. acs.org
Materials Science Applications: Could this scaffold be used to create novel metal-organic frameworks (MOFs) or other functional materials? The bromo-substituent offers a handle for further reactions, potentially leading to materials with unique catalytic or adsorptive properties. osti.gov
Combinatorial Library Synthesis: The development of a robust solid-phase or solution-phase synthesis method would enable the creation of a large library of analogues. nih.govresearchgate.net Screening such libraries against diverse assays could uncover unexpected activities and applications, driving fundamental chemical discovery. aacrjournals.org
The integration of combinatorial synthesis with HTS provides a powerful engine for exploring the chemical space around this scaffold, promising discoveries that extend far beyond its initial conception. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Bromo-1H-benzoimidazol-2-yl)-phenylamine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via multi-step reactions, starting with halogenation of benzimidazole precursors. For example, bromination at the 5-position of 1H-benzimidazole can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in a polar aprotic solvent like DMF. Subsequent coupling with phenylamine derivatives may involve Buchwald-Hartwig amination or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to facilitate C–N bond formation .
- Optimization : Reaction parameters such as temperature (80–120°C), solvent choice (toluene or DMSO), and catalyst loading (2–5 mol%) are critical for maximizing yield (>70%) and purity (>95%). GC-MS or HPLC monitoring is recommended to track intermediates .
Q. How is the structural integrity of this compound confirmed?
- Analytical Techniques :
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) confirms bond lengths (C–Br: ~1.89 Å) and dihedral angles between benzimidazole and phenylamine moieties .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with NH₂ groups showing broad signals at δ 5.5–6.0 ppm.
- IR : Stretching vibrations for C–Br (~550 cm⁻¹) and N–H (~3400 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s electronic properties and reactivity?
- Electronic Effects : The electron-withdrawing bromo group at the 5-position reduces electron density on the benzimidazole ring, as evidenced by DFT calculations (e.g., lowered HOMO-LUMO gap by ~0.3 eV compared to non-brominated analogs). This enhances electrophilic substitution reactivity at the phenylamine moiety .
- Reactivity Studies : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. Kinetic studies show a 2.5-fold increase in reaction rate with Pd/Ph₃P catalysts compared to non-halogenated analogs .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking and MD Simulations :
- Targets : Benzimidazole derivatives often bind to kinase domains (e.g., EGFR) or DNA minor grooves. Docking studies (AutoDock Vina) using PDB structures (e.g., 1M17) show favorable binding energies (−9.2 kcal/mol) via π-π stacking and hydrogen bonding with the NH₂ group .
- ADMET Prediction : SwissADME analysis indicates moderate solubility (LogP ~3.2) and CYP450 inhibition potential, necessitating in vitro validation .
Q. How can contradictory biological activity data be resolved?
- Case Example : If anti-cancer assays show variable IC₅₀ values (e.g., 5 µM vs. 20 µM), consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
